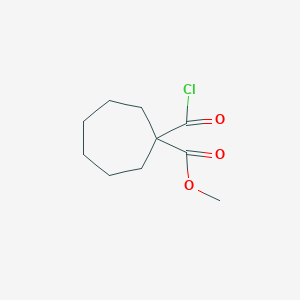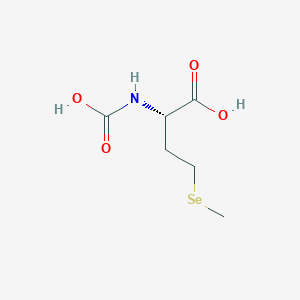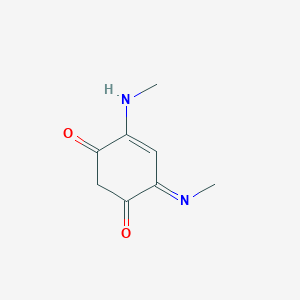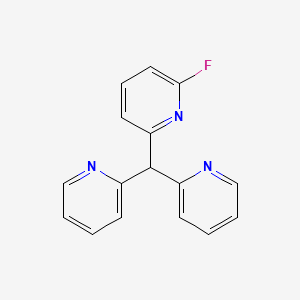
Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate: is an organic compound with the molecular formula C10H15ClO3. It is a derivative of cycloheptane, characterized by the presence of a chlorocarbonyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate typically involves the chlorination of cycloheptane derivatives followed by esterification. One common method includes the reaction of cycloheptanone with thionyl chloride to introduce the chlorocarbonyl group, followed by esterification with methanol under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Amides or esters.
Reduction: Alcohols or alkanes.
Oxidation: Carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution and addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are facilitated by the molecular structure, which provides accessibility to reactive sites .
Comparaison Avec Des Composés Similaires
Methyl 1-cyclohexene-1-carboxylate: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Methyl 1-(chlorocarbonyl)cyclopropanecarboxylate: Contains a three-membered ring, leading to different reactivity and properties.
Uniqueness: Methyl 1-(chlorocarbonyl)cycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and materials.
Propriétés
Numéro CAS |
923020-96-6 |
|---|---|
Formule moléculaire |
C10H15ClO3 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
methyl 1-carbonochloridoylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-14-9(13)10(8(11)12)6-4-2-3-5-7-10/h2-7H2,1H3 |
Clé InChI |
DQYNLSXNQDZWHU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCCCC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)


![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)

propanedioate](/img/structure/B14204014.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)

![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
